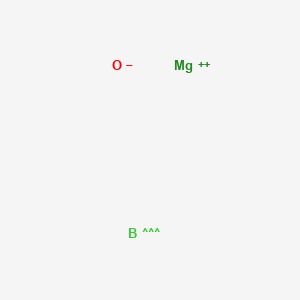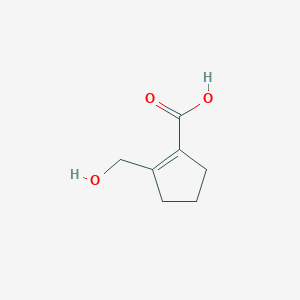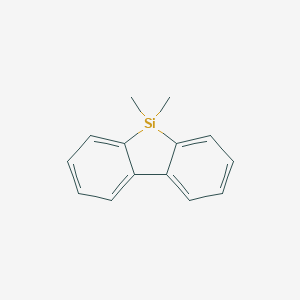
9,9-Dimethyl-9-Silafluoren
Übersicht
Beschreibung
Synthesis Analysis
9,9-Dimethyl-9-silafluorene and its derivatives are synthesized through various methods, including the lithiation of tetrabromobiphenyls followed by silylation, and through base-promoted homolytic aromatic substitution. These methods allow for the regioselective functionalization of 9-silafluorenes, enabling the synthesis of unsymmetrically substituted molecules with potential for further applications in organic electronics (Murai et al., 2019).
Molecular Structure Analysis
The molecular structure of silafluorene derivatives has been elucidated through X-ray analysis, revealing significant deformations from normal tetrahedral and hexagonal shapes due to the incorporation of silicon. This structural modification induces shifts in absorption and fluorescence spectra, contributing to their unique photophysical properties (Shimizu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 9,9-Dimethyl-9-silafluorenes include borylation, bromination, and nitration, which occur predominantly at the electron-rich positions. These reactions demonstrate the compound's utility as a building block for π-conjugated molecules (Murai et al., 2019). Furthermore, the rhodium-catalyzed synthesis from biphenylhydrosilanes highlights a method for Si-H and C-H bond activation, producing only H2 as a side product (Ureshino et al., 2010).
Physical Properties Analysis
Silafluorene derivatives exhibit unique physical properties, including efficient blue emission and remarkable fluorescence solvatochromism. These characteristics are advantageous for applications in light-emitting devices and sensors (Sanchez & Trogler, 2008).
Chemical Properties Analysis
The chemical properties of 9,9-Dimethyl-9-silafluorenes are significantly influenced by the silicon atom's presence. This influence is evident in their photophysical properties, where the introduction of silicon leads to shifts in the absorption and fluorescence spectra, offering potential for various applications in organic electronics (Shimizu et al., 2008).
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
9,9-Dimethyl-9-Silafluoren wurde als eine robuste molekulare Plattform für die Konstruktion von Materialien für organische Leuchtdioden (OLEDs) verwendet . Die rote OLED, die von einem 9-Silafluorenderivat beherbergt wird, wies einen Stand der Technik entsprechenden Stromwirkungsgrad, Leistungswirkungsgrad und externen Quantenausbeute auf . Dies zeigt das große Potenzial von Derivaten von Elementen der Gruppe 14 bei der Konstruktion hocheffizienter OLED-Materialien .
Festkörperfluoreszenz
Auswirkungen der Substitution auf die Festkörperfluoreszenz in 9-Aryl-9-methyl-9H-9-Silafluorenen wurden untersucht . Die Einführung von funktionellen aromatischen Substituenten kann die Absorptions-/Emissionsmaxima zu längeren Wellenlängen verschieben und die optoelektronischen Eigenschaften feinabstimmen . Dies macht this compound zu einem attraktiven Baustein für fluoreszierende Materialien .
Elektrophile Reaktionen
9,9-Dimethyl-9H-9-Silafluoren ist eine der heterozyklischen aromatischen Verbindungen, die ein Siliziumatm in ihren Ringen enthalten . Es wurde in der Untersuchung elektrophiler Reaktionen verwendet .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 9,9-Dimethyl-9-silafluorene is the Organic Light Emitting Diode (OLED) materials . This compound is used as a robust molecular platform for the construction of OLED materials .
Mode of Action
9,9-Dimethyl-9-silafluorene interacts with its target by exhibiting similar photophysical properties, thermal stabilities, and electrochemical behaviors . It differs in charge transport abilities .
Biochemical Pathways
It’s known that this compound plays a crucial role in the construction of oled materials .
Pharmacokinetics
It’s known that this compound has a molecular weight of 2103465 .
Result of Action
The molecular and cellular effects of 9,9-Dimethyl-9-silafluorene’s action result in highly efficient red phosphorescent OLEDs . The red OLED hosted by a 9-silafluorene derivative exhibits state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .
Action Environment
It’s known that this compound exhibits thermal stability , suggesting that it can maintain its function under varying temperature conditions.
Eigenschaften
IUPAC Name |
5,5-dimethylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFTKVGILQPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159991 | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13688-68-1 | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13688-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the crystal structure of 9,9-Dimethyl-9-silafluorene provide about its molecular geometry?
A: X-ray crystallography reveals that 9,9-Dimethyl-9-silafluorene crystallizes with two nearly identical molecules in the asymmetric unit []. The silafluorene moiety in both molecules is essentially planar, indicating significant conjugation within the ring system. Interestingly, the Si-C bonds to the methyl groups are shorter than the Si-C bonds within the aromatic ring, likely due to the strain within the five-membered ring [].
Q2: How can 9,9-Dimethyl-9-silafluorene be used in the synthesis of more complex molecules?
A: The regioselective functionalization of 9,9-Dimethyl-9-silafluorene allows for the introduction of various functional groups at specific positions. For example, the bromine atom introduced via bromination can serve as a handle for further transformations using cross-coupling reactions. This strategy enables the construction of π-conjugated molecules incorporating the 9-silafluorene moiety [], which could have interesting optoelectronic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

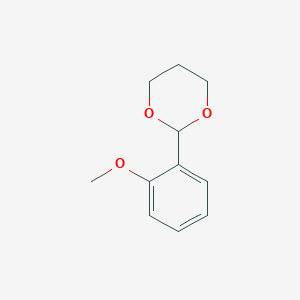


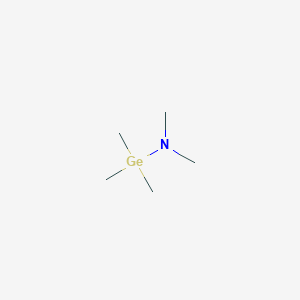
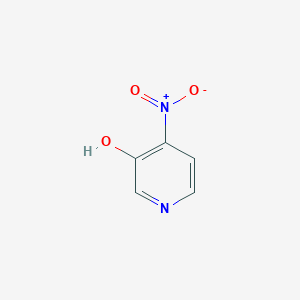
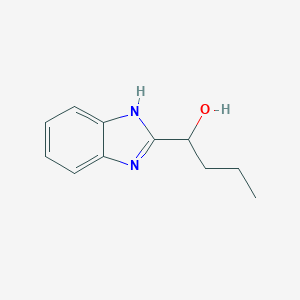

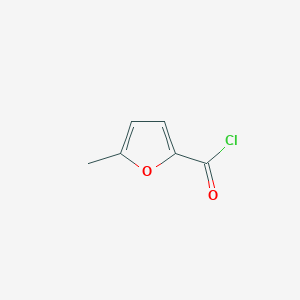
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
